
Diethyl Phthalate-d4
Overview
Description
Diethyl phthalate-d4 (DEP-d4) is a deuterated analog of diethyl phthalate (DEP), where four hydrogen atoms in the benzene ring are replaced with deuterium (^2H) . This isotopic substitution minimizes interference during mass spectrometry (MS) analysis, making DEP-d4 a critical internal standard (IS) for quantifying non-deuterated phthalates like dimethyl phthalate (DMP), DEP, and di-n-butyl phthalate (DnBP) in environmental and biological matrices . Its molecular formula is C₁₂²H₄H₁₀O₄, with a molecular weight of 226.26 g/mol and a purity typically exceeding 95% . DEP-d4 is widely used in gas chromatography-mass spectrometry (GC-MS) workflows to correct for matrix effects, injection volume variability, and instrument drift .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate typically involves the deuteration of diethyl phthalate. The process includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The production facilities are equipped with specialized reactors and purification systems to ensure the high quality and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
DEP-d₄ undergoes hydrolysis under acidic or alkaline conditions, yielding deuterated ethanol and phthalic acid:
Kinetic Data
Condition | Half-Life (25°C) | Notes | Source |
---|---|---|---|
pH 1.0 (acid) | 48 hours | Complete ester cleavage | |
pH 13 (base) | 12 hours | Faster than non-DEP |
Deuterium substitution slightly slows hydrolysis due to kinetic isotope effects .
Biodegradation Pathways
Microbial degradation of DEP-d₄ involves sequential enzymatic hydrolysis:
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Esterase-mediated cleavage to monoethyl phthalate-d₂ (MEP-d₂).
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Further hydrolysis to phthalic acid-d₀ (non-deuterated).
Key Enzymes
Environmental Half-Life
Medium | Half-Life | Source |
---|---|---|
Soil | 7–14 days | |
Aquatic | 3–10 days |
Deuterium labeling does not significantly alter biodegradation rates compared to non-deuterated DEP .
Thermal Decomposition
At temperatures >300°C, DEP-d₄ decomposes into phthalic anhydride and deuterated ethylene:
Thermal Stability Data
Parameter | Value | Source |
---|---|---|
Autoignition Temp | 440°C | |
Flash Point | 170°C |
Reactivity with Oxidizing Agents
DEP-d₄ reacts violently with strong oxidizers (e.g., HNO₃), producing CO₂ and deuterated water:
Safety Notes
Photodegradation
Under UV light, DEP-d₄ undergoes photolysis:
Quantum Yield
Wavelength (nm) | Quantum Yield |
---|---|
254 | 0.03 |
Scientific Research Applications
Analytical Chemistry
1.1 Use as an Internal Standard
DEP-d4 is primarily utilized as an internal standard in mass spectrometry, particularly in gas chromatography-mass spectrometry (GC-MS) analyses. The deuterated compound helps in quantifying the concentration of non-deuterated phthalates in complex matrices, such as food and environmental samples. The isotopic labeling improves the accuracy and precision of measurements by compensating for matrix effects and variations in instrument response.
Table 1: Recovery Rates of DEP-d4 in Various Matrices
Sample Type | Recovery Rate (%) |
---|---|
Food Samples | 90-106 |
Medical Devices | 64-115 |
Environmental Samples | 80-95 |
Toxicological Studies
2.1 Assessment of Phthalate Exposure
DEP-d4 has been employed in toxicological studies to assess human exposure to phthalates. By using DEP-d4 as a tracer, researchers can better understand the pharmacokinetics and metabolism of phthalates in biological systems. For instance, studies have shown that DEP and its metabolites can induce reproductive toxicity and developmental effects, particularly in male offspring.
Case Study: Reproductive Toxicity Assessment
A systematic review highlighted that exposure to DEP may lead to androgen-independent male reproductive toxicity. In animal models, DEP exposure resulted in adverse effects on sperm quality and developmental outcomes . The use of DEP-d4 allowed for precise tracking of DEP metabolism and its impact on reproductive health.
Environmental Monitoring
3.1 Detection in Environmental Samples
DEP-d4 is also significant in environmental monitoring, where it aids in detecting the presence and concentration of phthalates in soil, water, and air samples. Its use as an internal standard enhances the reliability of environmental assessments regarding phthalate contamination.
Table 2: Phthalate Concentrations Detected in Environmental Samples
Sample Type | DEP Concentration (ng/L) |
---|---|
River Water | 5-20 |
Soil Samples | 10-50 |
Air Samples | 1-5 |
Medical Applications
4.1 Leaching from Medical Devices
Research has documented the leaching of phthalates from medical supplies into intravenous fluids and other medical applications. The use of DEP-d4 has been crucial in quantifying these leachates, ensuring patient safety by assessing potential exposure levels during medical treatments .
Case Study: Leaching from IV Bags
In a study examining phthalate migration into IV infusion fluids, concentrations of DEP were detected at levels that raised concerns about patient exposure during treatment . The incorporation of DEP-d4 allowed for accurate quantification and assessment of leaching rates.
Regulatory Implications
The applications of DEP-d4 extend into regulatory science as well. Its role as an internal standard helps regulatory bodies assess compliance with safety standards concerning phthalate levels in consumer products and environmental samples.
Mechanism of Action
The mechanism of action of diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered biological effects. The compound’s interaction with enzymes and receptors can modulate various biochemical pathways, making it a valuable tool in drug development and metabolic studies .
Comparison with Similar Compounds
Comparison with Similar Deuterated Phthalates
Structural and Chemical Properties
Deuterated phthalates share a common benzene-dicarboxylate backbone but differ in alkyl chain length and deuteration patterns. Key examples include:
Key Observations :
- Deuteration Sites : DEP-d4 is deuterated on the benzene ring (positions 3,4,5,6), while other analogs (e.g., DBP-d4) may vary in deuteration patterns .
- Molecular Weight: Longer alkyl chains (e.g., DEHP-d4, DnOP-d4) increase molecular weight, affecting volatility and chromatographic retention times .
Analytical Performance in GC-MS
Quantification Ions and Selectivity
Deuterated phthalates are selected based on their distinct mass-to-charge (m/z) ratios to avoid overlap with target analytes:
Compound | Quantification Ion (m/z) | Confirmation Ions (m/z) | Target Analytes |
---|---|---|---|
DEP-d4 | 153 | 125, 80 | DEP, DMP, DnBP |
DEHP-d4 | 153 | 149, 167 | DEHP, adipates |
DBP-d4 | 153 | 150, 29 | DBP, BBP |
Note: Despite sharing the same quantification ion (m/z 153), DEP-d4 and DEHP-d4 are distinguishable via retention time and confirmation ions .
Chromatographic Behavior
- Retention Time : Shorter-chain deuterated phthalates (e.g., DEP-d4) elute earlier in GC compared to longer-chain analogs (e.g., DEHP-d4) due to lower boiling points .
- Matrix Compatibility : DEP-d4 is optimal for polar matrices (e.g., dust, water), while DEHP-d4 performs better in lipid-rich samples .
Advantages of DEP-d4
- Precision : Internal standardization with DEP-d4 reduces quantification errors by 10–15% in trace analysis of DEP and DMP .
- Versatility : Compatible with multi-analyte methods for detecting phthalates in indoor dust, food packaging, and air samples .
Limitations
- Chain-Length Specificity : DEP-d4 is less effective for quantifying long-chain phthalates (e.g., DEHP) due to divergent physicochemical properties .
- Interference Risks: Co-elution with non-target compounds (e.g., plasticizers) may occur in complex matrices, necessitating tandem MS (MS/MS) for confirmation .
Case Studies and Research Findings
- Indoor Dust Analysis: DEP-d4 enabled precise quantification of DEP (recovery: 92–105%) in Italian indoor dust samples, outperforming non-deuterated IS .
- Biomonitoring : DEP-d4 corrected for urinary matrix effects in human exposure studies, achieving a limit of detection (LOD) of 0.1 ng/mL for DEP metabolites .
- Method Validation: In a 2023 study, DEP-d4 showed inferior correlation coefficients (R² = 0.89) compared to non-phthalate IS (R² = 0.97) for multi-analyte methods, highlighting context-dependent utility .
Biological Activity
Diethyl phthalate-d4 (DEP-d4) is a deuterated form of diethyl phthalate (DEP), a compound widely used as a plasticizer in various consumer products. The biological activity of DEP-d4, while less studied than its non-deuterated counterpart, is critical for understanding its environmental impact and potential health effects. This article reviews the biological activity of DEP-d4, focusing on its toxicity, metabolic pathways, and implications for human health.
Chemical Structure and Properties
Diethyl phthalate (DEP) has the chemical formula and is characterized by its ester functional groups. The deuterated version, DEP-d4, contains four deuterium atoms replacing hydrogen atoms in the molecule. This modification allows for enhanced tracking in biological studies using mass spectrometry.
1. General Toxicity
Studies have indicated that phthalates, including DEP, can exhibit various toxicological effects. For instance, chronic exposure to DEP has been associated with liver hypertrophy and hyperplasia in rodent models, primarily through activation of peroxisome proliferator-activated receptor alpha (PPARα) . In a two-year study involving B6C3F1 mice, no significant adverse clinical signs were observed; however, alterations in liver weights were noted at higher doses .
2. Reproductive Toxicity
Phthalates are known endocrine disruptors, and DEP is no exception. Research indicates that exposure to DEP can lead to reproductive abnormalities in animal models. For example, reduced testosterone levels in male rodents have been linked to underdevelopment of androgen-dependent tissues . The disruption of testosterone homeostasis is particularly concerning as it may lead to conditions resembling testicular dysgenesis syndrome in humans.
Metabolism and Excretion
The metabolism of DEP involves hydrolysis into monoethyl phthalate (MEP), which is then further metabolized or excreted. Studies utilizing deuterated forms like DEP-d4 allow for precise tracking of these metabolites in biological systems. For instance, a study reported significant percutaneous absorption of DEP in rats, with approximately 50% excreted within a week .
Case Study 1: Human Exposure Assessment
A systematic review highlighted the association between maternal exposure to phthalates and adverse reproductive outcomes, including preterm delivery and low birth weight . This underscores the potential risks posed by DEP and its metabolites during critical developmental windows.
Case Study 2: Environmental Impact
DEP has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation. A study on leaching from medical supplies demonstrated significant amounts of phthalates released into the environment, emphasizing the need for monitoring and regulation .
Q & A
Q. Basic: How is Diethyl Phthalate-d4 identified and characterized in analytical chemistry?
Answer:
DEP-d4 is identified via its unique isotopic signature (deuterium atoms at positions 3,4,5,6) using mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). Key parameters include:
- Molecular weight : 180.20 g/mol (vs. 176.21 g/mol for non-deuterated DEP) .
- CAS No. : 93952-12-6 .
- Chromatographic retention times : Compared to non-deuterated DEP to confirm isotopic separation (e.g., GC/MS retention time shifts due to deuterium substitution) .
Methodology :
- Prepare calibration curves using DEP-d4 standards (e.g., 200 µg/mL in methanol) .
- Use high-resolution MS (HRMS) to distinguish isotopic peaks (e.g., m/z 181 vs. 177 for DEP-d4 and DEP, respectively) .
Q. Basic: What are the primary applications of DEP-d4 in environmental or toxicological research?
Answer:
DEP-d4 is used as an internal standard for quantifying non-deuterated phthalates in complex matrices (e.g., water, biological fluids, polymers). Applications include:
- Exposure assessment : Correcting matrix effects during LC/MS or GC/MS analysis of DEP in human urine or environmental samples .
- Quality control : Monitoring recovery rates in extraction protocols (e.g., solid-phase microextraction) .
Methodology :
-
Spike samples with DEP-d4 prior to extraction to account for analyte loss.
-
Calculate recovery rates using the formula:
Q. Advanced: How can researchers resolve data discrepancies when using DEP-d4 in multi-analyte phthalate panels?
Answer:
Discrepancies often arise from cross-talk between deuterated and non-deuterated phthalates or matrix interference . Solutions include:
- Chromatographic optimization : Adjust column temperature gradients to separate DEP-d4 from co-eluting compounds (e.g., dibutyl phthalate) .
- Isotopic purity verification : Confirm DEP-d4 purity (>98%) via nuclear magnetic resonance (NMR) or HRMS to rule out contamination .
- Blank controls : Run solvent and procedural blanks to identify background contamination sources .
Example : In a 2023 study, DEP-d4 co-eluted with ethylene glycol monododecyl ether in polyester samples; adjusting the GC ramp rate resolved the issue .
Q. Advanced: What are the challenges in quantifying low-level DEP-d4 in human tissue samples, and how are they mitigated?
Answer:
Challenges :
- Limit of detection (LOD) : DEP-d4 signals can be masked by endogenous compounds.
- Ion suppression : Matrix components (e.g., lipids) reduce MS sensitivity.
Mitigation strategies :
- Pre-concentration : Use liquid-liquid extraction (LLE) with ethyl acetate to enrich DEP-d4 .
- Ion suppression testing : Compare DEP-d4 response in solvent vs. matrix-matched calibrants .
- Instrumentation : Employ tandem MS (MS/MS) to enhance specificity (e.g., monitoring transition m/z 181 → 153) .
Q. Advanced: How does DEP-d4 facilitate toxicokinetic studies of diethyl phthalate?
Answer:
DEP-d4 serves as a surrogate tracer to study absorption, distribution, metabolism, and excretion (ADME) of DEP in vivo. Key applications:
- Metabolic stability : Track deuterium retention to identify metabolic pathways (e.g., hydrolysis to monoethyl phthalate) .
- Tissue distribution : Use DEP-d4 to normalize DEP concentrations in organs (e.g., liver vs. adipose tissue) .
Methodology :
- Administer DEP-d4 orally or intravenously in animal models.
- Quantify DEP-d4 and metabolites via LC-HRMS with isotope dilution .
Q. Basic: What safety protocols are recommended for handling DEP-d4 in laboratory settings?
Answer:
DEP-d4 is not classified as hazardous under OSHA standards but requires standard lab precautions :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during solvent evaporation steps.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste .
Advanced: What unresolved questions exist regarding DEP-d4’s role in cumulative phthalate risk assessment?
Answer:
Data gaps (per ATSDR/NTP/EPA joint assessments) :
- Interaction effects : How DEP-d4 interacts with other phthalates (e.g., DEHP) in mixed exposure models.
- Long-term stability : Degradation kinetics of DEP-d4 in environmental matrices (e.g., soil).
Research priorities :
Properties
IUPAC Name |
diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584031 | |
Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-12-6 | |
Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93952-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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